Ethyl 2-(4-acetyl-3-iodophenyl)acetate

Description

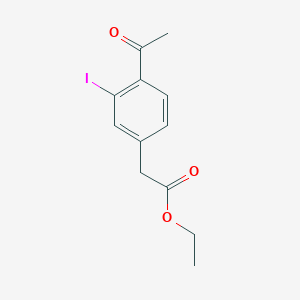

Ethyl 2-(4-acetyl-3-iodophenyl)acetate is an organic compound featuring a phenyl ring substituted with an acetyl group (-COCH₃) at the para (4th) position and an iodine atom at the meta (3rd) position. The molecule also contains an ethyl acetate moiety (-CH₂COOCH₂CH₃) linked to the aromatic ring. The iodine substituent introduces steric bulk and electron-withdrawing effects, while the acetyl group may enhance lipophilicity and influence reactivity in substitution or coupling reactions.

Properties

Molecular Formula |

C12H13IO3 |

|---|---|

Molecular Weight |

332.13 g/mol |

IUPAC Name |

ethyl 2-(4-acetyl-3-iodophenyl)acetate |

InChI |

InChI=1S/C12H13IO3/c1-3-16-12(15)7-9-4-5-10(8(2)14)11(13)6-9/h4-6H,3,7H2,1-2H3 |

InChI Key |

YQUWMICYXBQBMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)C(=O)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetyl-3-iodophenyl)acetate typically involves the esterification of 4-acetyl-3-iodophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetyl-3-iodophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Reduction: The iodine atom can be reduced to a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: 4-acetyl-3-iodobenzoic acid.

Reduction: Ethyl 2-(4-acetylphenyl)acetate.

Substitution: Ethyl 2-(4-acetyl-3-azidophenyl)acetate or Ethyl 2-(4-acetyl-3-cyanophenyl)acetate.

Scientific Research Applications

Ethyl 2-(4-acetyl-3-iodophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-(4-acetyl-3-iodophenyl)acetate exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the iodine was originally bonded. This results in the formation of a new carbon-nucleophile bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Ethyl 2-(4-acetyl-3-iodophenyl)acetate and related compounds:

Table 1: Comparative Analysis of this compound and Analogs

*Note: Molecular formula inferred based on structural analogs (e.g., ).

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Iodo vs. Chloro/Bromo Substituents: Iodine’s larger atomic radius and polarizability enhance steric hindrance and alter electronic properties compared to smaller halogens (e.g., Cl, Br). This may slow nucleophilic substitution but improve stability in cross-coupling reactions . Acetyl vs. Hydroxyl/Amino Groups: The acetyl group increases electron-withdrawing effects and lipophilicity compared to polar -OH or -NH₂ substituents. This could reduce solubility in aqueous media but improve membrane permeability in drug candidates .

Functional Group Diversity Ethyl Acetate vs. Acetoacetate Esters: Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) contains a β-ketoester group, enabling keto-enol tautomerism and participation in condensation reactions. In contrast, this compound lacks this feature, favoring stability over reactivity .

Biological Activity Compounds like Ethyl 2-(2-hydroxyphenyl)acetate () and imidazole derivatives () exhibit antimicrobial properties.

Synthetic Utility

- The iodine atom in this compound makes it a candidate for Suzuki-Miyaura cross-coupling reactions, a common strategy in aryl-aryl bond formation. Analogous iodophenyl esters (e.g., ) are used as intermediates in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.